

A Comparative Performance Analysis: Bronze Orange vs. Red Lake C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bronze Orange**

Cat. No.: **B606994**

[Get Quote](#)

For researchers, scientists, and drug development professionals seeking to utilize azo pigments in their applications, a clear understanding of their performance characteristics is paramount. This guide provides a detailed comparison of two closely related pigments: **Bronze Orange** (C.I. Pigment Red 53) and Red Lake C (C.I. Pigment Red 53:1). While chemically similar, the difference in their laking salt—sodium for **Bronze Orange** and barium for Red Lake C—results in notable variations in their physical and chemical properties.

Bronze Orange and Red Lake C are both monoazo pigments derived from the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid and coupling with β -naphthol.^{[1][2]} They find extensive use as colorants in printing inks, plastics, and coatings.^{[3][4][5]} This guide will delve into a quantitative comparison of their performance, detail the experimental methodologies for key performance indicators, and provide visual workflows for these tests.

Performance Data at a Glance

The following table summarizes the key performance characteristics of **Bronze Orange** and Red Lake C, compiled from various technical sources. It is important to note that performance can vary depending on the specific grade, manufacturing process, and the medium in which the pigment is dispersed.^{[6][7]}

Property	Bronze Orange (Sodium Salt - PR 53)	Red Lake C (Barium Salt - PR 53:1)	Test Method Reference
Lightfastness (Blue Wool Scale, 1-8)	4	4-5	ISO 105-B02 / ASTM D4303
Heat Stability (°C)	~150	160 - 180	Internal Testing
Acid Resistance (1-5 Scale)	Good (4)	Moderate to Good (3-4)	Internal Testing
Alkali Resistance (1-5 Scale)	Moderate (3)	Moderate (3-4)	Internal Testing
Oil Absorption (g/100g)	Not specified	40-60	Internal Testing
Primary Applications	Printing Inks	Printing Inks, Plastics (PP, PE, PVC), Coatings	-

Detailed Experimental Protocols

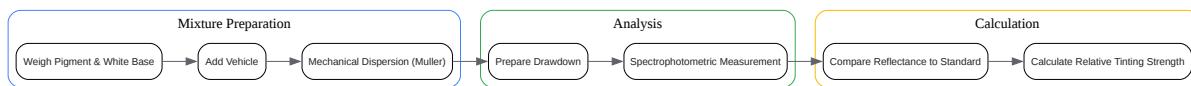
To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. Below are detailed protocols for assessing the key performance indicators of pigments like **Bronze Orange** and Red Lake C.

Lightfastness Testing

Lightfastness determines a pigment's resistance to fading upon exposure to light. The most common standards are the Blue Wool Scale (ISO 105-B02) and ASTM D4303.^{[8][9]}

- Principle: A sample of the pigment dispersed in a suitable medium is exposed to a standardized artificial light source (e.g., a xenon arc lamp) alongside a set of blue wool standards with known fading characteristics.^[8] The lightfastness is rated by comparing the degree of fading of the sample to that of the blue wool standards.^[8]
- Apparatus:

- Xenon arc lamp weathering instrument
- Blue Wool Scale standards (1-8)
- Spectrophotometer or colorimeter for color change measurement
- Procedure:
 - Prepare a dispersion of the pigment in the desired binder system (e.g., ink vehicle, polymer resin).
 - Apply a uniform film of the dispersion onto a suitable substrate.
 - Mount the prepared samples and the Blue Wool standards in the xenon arc weathering instrument.
 - Expose the samples to the light source under controlled conditions of temperature and humidity as specified in the standard.
 - Periodically inspect the samples and the Blue Wool standards for color change.
 - The lightfastness rating is assigned based on which Blue Wool standard shows a similar degree of fading to the test sample.[\[8\]](#)

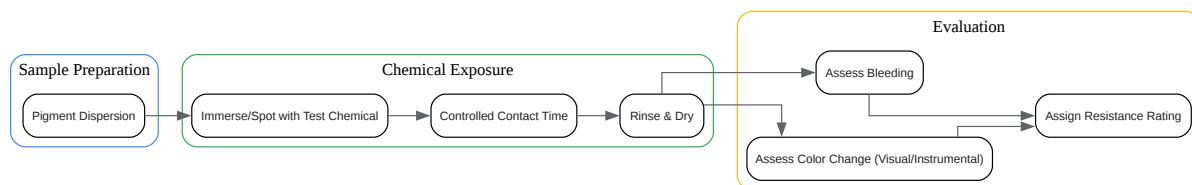

[Click to download full resolution via product page](#)

Experimental workflow for lightfastness testing.

Tinctorial Strength Measurement

Tinctorial strength refers to the ability of a colored pigment to impart color to a white base.[\[10\]](#) ASTM D387 is a standard method for chromatic pigments.

- Principle: A known amount of the colored pigment is mixed with a standard white pigment (e.g., titanium dioxide) in a specific ratio and dispersed in a vehicle. The color of this tint is then compared to a tint prepared in the same manner with a reference pigment.
- Apparatus:
 - Analytical balance
 - Mechanical muller or shaker
 - Spectrophotometer or colorimeter
- Procedure:
 - Accurately weigh the test pigment and a standard white pigment in the specified ratio.
 - Add a specified amount of a suitable vehicle (e.g., linseed oil).
 - Disperse the mixture using a mechanical muller for a set number of revolutions to ensure thorough mixing.
 - Prepare a similar dispersion using a reference standard pigment.
 - Apply drawdowns of both the test and standard tints on a substrate.
 - Measure the color of the drawdowns using a spectrophotometer.
 - The relative tinctorial strength is calculated from the reflectance values of the test and standard tints.


[Click to download full resolution via product page](#)

Experimental workflow for tinctorial strength measurement.

Chemical Resistance Testing

Chemical resistance evaluates the stability of a pigment when exposed to various chemicals, such as acids and alkalis.

- Principle: The pigment is exposed to a chemical solution for a specified period, and any change in color or bleeding is observed.
- Apparatus:
 - Test tubes or beakers
 - Filter paper
 - Colorimeter or visual assessment against a grey scale
- Procedure:
 - A dispersion of the pigment is prepared.
 - A portion of the dispersion is immersed in or spotted with the test chemical solution (e.g., 5% hydrochloric acid, 5% sodium hydroxide).
 - After a set contact time, the sample is rinsed and dried.
 - The change in color is evaluated visually against an untreated sample or instrumentally.
 - Bleeding is assessed by observing any coloration of the filter paper that was in contact with the test area.
 - Resistance is rated on a 1 to 5 scale, where 5 represents no change.

[Click to download full resolution via product page](#)

Experimental workflow for chemical resistance testing.

Comparative Analysis

The primary distinction between **Bronze Orange** (sodium salt) and Red Lake C (barium salt) lies in the cation used to precipitate the soluble dye into an insoluble pigment. This difference influences several performance aspects:

- Solubility and Bleeding: The barium salt (Red Lake C) is generally less soluble in water and organic solvents compared to the sodium salt (**Bronze Orange**). This often translates to better bleed resistance for Red Lake C in applications where it might come into contact with solvents.
- Heat Stability: The available data suggests that Red Lake C exhibits slightly better heat stability than **Bronze Orange**, making it a more suitable choice for plastics that undergo high-temperature processing.[5][7][9]
- Tintorial Strength and Shade: While both pigments offer good color strength, the specific shade and strength can be influenced by the laking process and particle size distribution. Red Lake C is often described as a "warm red" with high vividness.[5]
- Regulatory Considerations: It is important to note that the soluble barium content in Red Lake C is a factor for consideration in certain applications, such as food contact materials and toys, where specific migration limits are in place.

Conclusion

Both **Bronze Orange** (Pigment Red 53) and Red Lake C (Pigment Red 53:1) are versatile red pigments with a broad range of applications. The choice between them will largely depend on the specific performance requirements of the end-use application.

- Red Lake C is generally preferred for applications demanding higher heat stability and superior bleed resistance, such as in many plastic formulations.
- **Bronze Orange**, while potentially having slightly lower resistance properties, may be a suitable and economical choice for certain printing ink formulations where the performance demands are less stringent.

For critical applications, it is always recommended that researchers and developers conduct their own performance testing using the specific formulations and processing conditions relevant to their work. The experimental protocols outlined in this guide provide a robust framework for such evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 53: 1 - Bronze Red C [colorbloomdyes.com]
- 2. Pigment Red 53 [dyestuffintermediates.com]
- 3. mdpi.com [mdpi.com]
- 4. PIGMENT RED 53:1 - Ataman Kimya [atamanchemicals.com]
- 5. Pigment Red 53:1 - SY Chemical Co., Ltd. [sypigment.com]
- 6. pmo29e5f5.pic10.websiteonline.cn [pmo29e5f5.pic10.websiteonline.cn]
- 7. union-pigment.com [union-pigment.com]
- 8. Lightfastness - Wikipedia [en.wikipedia.org]
- 9. epsilonpigments.com [epsilonpigments.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [A Comparative Performance Analysis: Bronze Orange vs. Red Lake C]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606994#comparing-the-performance-of-bronze-orange-with-red-lake-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com